molecular formula C8H12F3NO B1491395 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 1249550-18-2

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B1491395
CAS RN: 1249550-18-2
M. Wt: 195.18 g/mol
InChI Key: SSRKNKYWGDJSHB-UHFFFAOYSA-N
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Description

Trifluoromethyl groups (-CF3) are commonly found in many pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . Azabicyclo compounds, on the other hand, are characterized by their bicyclic structure with a nitrogen atom incorporated into the ring system. They are often used in the synthesis of various pharmaceuticals due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For trifluoromethyl-containing compounds, the -CF3 group is often attached to a carbon atom in the molecule . For azabicyclo compounds, the nitrogen atom is incorporated into a bicyclic ring system .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The chemical reactions of azabicyclo compounds can vary greatly depending on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For example, trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of a compound .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceutical compounds . 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol could serve as a precursor or an intermediate in the synthesis of novel drug molecules, particularly those targeting neurological disorders where similar structures are prevalent.

Synthesis of Tropane Alkaloids

The azabicyclooctane core is central to the family of tropane alkaloids, which have a wide array of biological activities . This compound could be used in the stereoselective synthesis of these alkaloids, which are of interest for their medicinal properties, including analgesic and anticholinergic effects.

Mechanism of Action

Safety and Hazards

The safety and hazards of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed safety and hazard information .

Future Directions

The future directions in the research and development of trifluoromethyl-containing compounds and azabicyclo compounds are promising. There is ongoing research into new methods for the synthesis of these compounds, as well as their potential uses in various fields such as medicine and agriculture .

properties

IUPAC Name

3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKNKYWGDJSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
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3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 3
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 4
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 5
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 6
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol

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